(S)-2-Amino-but-3-EN-1-OL
Description
Significance of Chiral Amino Alcohols as Advanced Synthetic Intermediates
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, with at least one stereocenter. This class of molecules is of paramount importance in synthetic organic chemistry, particularly in the pharmaceutical industry. mdpi.comfishersci.com Their value stems from their prevalence as structural motifs in a wide array of natural products and synthetic drugs. scispace.comfrontiersin.org The stereochemistry of these functional groups is often crucial for the biological activity and efficacy of the final pharmaceutical product. mdpi.com
The development of stereoselective methods for the synthesis of chiral amino alcohols is a major focus of research. scispace.comnih.gov These methods aim to produce single enantiomers of amino alcohols, which can then be used as starting materials or key intermediates in the total synthesis of complex target molecules. mdpi.comnih.gov The ability to introduce multiple contiguous stereocenters with high control is a significant advantage offered by chiral amino alcohol building blocks. scispace.comnih.gov
Role of (S)-2-Amino-but-3-en-1-ol as a Chiral Building Block
This compound, with its defined (S)-stereochemistry at the carbon bearing the amino group, is a prime example of a chiral building block. scbt.com Its structure incorporates a primary alcohol, a primary amine, and a vinyl group, offering multiple sites for chemical modification. The vinyl group, in particular, provides a handle for a variety of chemical transformations, such as olefin metathesis, epoxidation, and hydroboration-oxidation, allowing for the introduction of further complexity and functionality.
This compound serves as a precursor in the synthesis of more complex chiral molecules. For instance, it can be utilized in the preparation of unnatural amino acids, which are valuable components in peptidomimetics and other pharmaceutically relevant compounds. The combination of the amino and alcohol functionalities also allows for the formation of oxazolidinone rings, a common scaffold in chiral auxiliaries and biologically active compounds.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| CAS Number | 117609-25-3 |
| Appearance | Not specified |
| Chirality | (S) |
Data sourced from PubChem and other chemical suppliers. nih.gov
Scope and Academic Relevance of Research on this compound
Research focusing on this compound and related chiral amino alcohols is highly active and academically relevant. The development of novel and efficient synthetic routes to this compound is a key area of investigation. This includes both chemical and biocatalytic methods, with the latter offering advantages in terms of stereoselectivity and environmental impact. mdpi.comfrontiersin.org
Furthermore, the application of this compound in the synthesis of natural products and their analogues is a significant driver of research. Its use as a chiral building block allows chemists to construct complex molecular architectures with high stereochemical control, which is essential for studying structure-activity relationships and developing new therapeutic agents. The versatility of its functional groups ensures its continued importance in the discovery and development of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAYXYCMQLBCZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370352 | |
| Record name | AC1MC1CR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117609-25-3 | |
| Record name | AC1MC1CR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Asymmetric Synthesis and Chemical Transformation of S 2 Amino but 3 En 1 Ol
Stereoselective Synthetic Pathways to (S)-2-Amino-but-3-en-1-ol
The controlled synthesis of this compound with high enantiopurity is crucial for its application in the synthesis of chiral target molecules. Several strategies have been developed to achieve this, ranging from enzyme-catalyzed reactions to asymmetric metal catalysis and light-induced methodologies.
Chemo-Enzymatic Approaches for Optically Active Amino Alcohol Precursors
Chemo-enzymatic methods are recognized as highly effective for producing optically active compounds. mdpi.com These approaches often utilize enzymes, such as lipases, to perform key stereoselective transformations on synthetically derived precursors.
A notable chemo-enzymatic strategy involves the kinetic resolution of racemic intermediates. For instance, lipases can be used for the selective acylation of one enantiomer of an amino alcohol precursor, allowing for the separation of the acylated product from the unreacted enantiomer. wiley.com Lipase QL from Alcaligenes sp. has demonstrated high conversion and selectivity in the acylation of diols, a reaction type that is conceptually similar to the resolution of amino alcohols. wiley.com Another example is the use of acylase to selectively deacetylate the L-amide of both E- and Z-isomers of methoxyvinylglycine (MVG), enabling their resolution. unl.edu
The "low-temperature lipase-catalyzed reaction" protocol has proven effective in achieving sufficient enantioselectivity in the preparation of chiral building blocks. mdpi.com Although sometimes resulting in modest chemical yields for each step, repeating the process can provide multi-gram quantities of the desired optically pure compounds. mdpi.com
| Enzyme | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Lipase QL | Cyclopentene diol | Selective acylation | High conversion and selectivity, scalable to 200 kg. | wiley.com |
| Acylase | N-Ac-(dl)-E/Z-MVG | Selective deacetylation | Resolves both geometric isomers by acting on the L-amide. | unl.edu |
| Lipase QLM | 2-Methyl-2-nitrobut-3-en-1-ol | Transesterification | Low-temperature protocol enables preparation of both enantiomers with high optical purity. | mdpi.com |
Asymmetric Catalytic Synthesis of Chiral Amino Alcohol Scaffolds
Asymmetric catalysis provides a powerful tool for the direct synthesis of chiral molecules, including amino alcohols. researchgate.net This approach often involves the use of chiral metal complexes to control the stereochemical outcome of a reaction.
A prominent example is the palladium(0)-mediated dynamic kinetic asymmetric transformation (DYKAT) of racemic butadiene monoepoxide. nih.gov This method utilizes a chiral ligand to guide the allylic amination, leading to the formation of (S)-2-phthalimido-3-buten-1-ol, which can then be converted to L-vinylglycinol. nih.govunl.edu
Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is another effective method for synthesizing chiral 1,2-amino alcohols. acs.org By selecting the appropriate ruthenium-diamine catalyst, high enantioselectivity (>99% ee) and high yields can be achieved. acs.org For instance, the RuCl(S,S)-Ms-DENEB catalyst has been shown to provide a 97:3 enantiomeric ratio in the reduction of an α-amino ketone. acs.org
Nickel-catalyzed enantioconvergent cross-coupling reactions have also emerged as a versatile method for the asymmetric synthesis of protected unnatural α-amino acids from racemic α-haloglycine derivatives and organozinc reagents. caltech.edu
| Catalyst System | Reaction Type | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(0) / Chiral Ligand | Dynamic Kinetic Asymmetric Transformation (DYKAT) | Racemic butadiene monoepoxide | (S)-2-phthalimido-3-buten-1-ol | Highly regio- and stereoselective. | nih.govunl.edu |
| RuCl(S,S)-Ms-DENEB | Asymmetric Transfer Hydrogenation | α-Amino ketone | Chiral 1,2-amino alcohol | High enantioselectivity (97:3 er). | acs.org |
| Chiral Nickel/pybox | Enantioconvergent Cross-Coupling | Racemic α-haloglycine derivative | Protected α-amino acid | Good yield and high enantioselectivity. | caltech.edu |
Light-Induced Methodologies for Unprotected 1,2-Amino Alcohol Formation
Photoredox catalysis has recently been developed as a method for the synthesis of unprotected 1,2-amino alcohols. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgresearchgate.net This approach utilizes light to initiate radical-based transformations under mild conditions.
One such strategy involves the photoredox-catalyzed reaction of vinyl azides with N-hydroxyphthalimide (NHPI) esters and aryl aldehydes. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org This method allows for the modular synthesis of α-tertiary primary amines, including unprotected 1,2-amino alcohols, with good functional group tolerance. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgresearchgate.net The reaction proceeds through two parallel reductive photocatalytic cycles, involving decarboxylative radical addition to the vinyl azide (B81097) followed by a hetero-radical cross-coupling. chinesechemsoc.orgchemrxiv.orgresearchgate.net
Another photocatalytic method enables the direct conversion of aliphatic alcohols into 1,2-aminoalcohols. rsc.org This system uses a dual catalytic approach with an acridinium (B8443388) photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst to achieve site-selective α-C–H aminoalkylation of unprotected alcohols. rsc.org
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Photoredox-catalyzed denitrogenative alkylarylation/dialkylation | Vinyl azides, NHPI esters, aryl aldehydes | Modular synthesis, excellent functional group tolerance. | chinesechemsoc.orgchinesechemsoc.orgchemrxiv.orgresearchgate.net |
| Photocatalytic α-C–H aminoalkylation | Aliphatic alcohols, chiral N-sulfinyl α-iminoester | Direct conversion of readily available alcohols, high atom and step economy. | rsc.org |
Diastereoselective Synthesis Strategies for this compound Derivatives
Diastereoselective synthesis is a powerful strategy for constructing molecules with multiple stereocenters. In the context of this compound derivatives, this often involves the stereocontrolled addition to a chiral starting material or the use of a chiral auxiliary.
One approach involves the reduction of tert-butylsulfinyl ketimines. The choice of reducing agent can control the diastereoselectivity of the reaction. For example, NaBH₄ reduction of certain ketimines affords the (R,S,R)-isomer with moderate diastereoselectivity, while L-Selectride® reduction can yield the (R,S,S)-isomer as the sole product. jst.go.jp
Another strategy is the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers through the ring-opening of epoxides. The reaction of chiral epoxides with amines can lead to the formation of amino alcohol derivatives with high diastereoselectivity. frontiersin.org
Furthermore, a one-pot, three-step process involving a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing ene-yne metathesis, and a hydrogen bonding-directed Diels-Alder reaction has been developed for the diastereoselective synthesis of complex aminobicyclo[4.3.0]nonanes. rsc.org
| Method | Key Reactants/Steps | Outcome | Reference |
|---|---|---|---|
| Reduction of tert-butylsulfinyl ketimines | NaBH₄ or L-Selectride® | Diastereoselective formation of amino groups, dependent on the reducing agent. | jst.go.jp |
| Epoxide ring-opening | Chiral epoxides and amines | Highly diastereoselective formation of amino alcohol derivatives. | frontiersin.org |
| One-pot multi-component reaction | Pd(II)-catalyzed Overman rearrangement, Ru(II)-catalyzed RCEYM, Diels-Alder reaction | Diastereoselective synthesis of sp³-rich aminobicyclo[4.3.0]nonanes. | rsc.org |
Functionalization and Derivatization Strategies of this compound
The presence of a primary amino group in this compound provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
Transformations Involving the Terminal Amino Group
The terminal amino group of this compound and related structures can undergo various functionalization reactions. These transformations are fundamental for incorporating this chiral building block into larger molecules, such as peptides and other biologically active compounds.
Amide Bond Formation: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, active esters) to form amide bonds. This is a common strategy for peptide synthesis and for attaching the amino alcohol to other molecular scaffolds. nih.gov
N-Protection: The amino group is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). researchgate.netdntb.gov.ua These protecting groups can be selectively removed under specific conditions.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to introduce new substituents. For example, the amino group can participate in nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Formation of Heterocycles: The amino group, in conjunction with other functional groups in the molecule, can be used to construct heterocyclic rings. For instance, intramolecular cyclization reactions can lead to the formation of pyrrolidines, piperidines, and other nitrogen-containing heterocycles.
Chemoenzymatic Polymerization: Protease-catalyzed chemoenzymatic polymerization can be used to synthesize peptides with a functional group at their N-terminus. rsc.org This allows for the creation of polymeric architectures with peptide side chains. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Carboxylic acids, coupling reagents (e.g., EDC, HATU) | Amides, Peptides | Core reaction in peptide synthesis and molecular elaboration. | nih.gov |
| N-Protection | Boc₂O, Cbz-Cl | N-Protected amino alcohols | Essential for controlling reactivity in multi-step synthesis. | researchgate.netdntb.gov.ua |
| Chemoenzymatic Polymerization | Protease (e.g., papain), terminal-modifying agents | N-terminally functionalized peptides | Synthesis of well-defined polymeric architectures. | rsc.org |
Reactions at the Primary Hydroxyl Moiety
The primary hydroxyl group in this compound serves as a key site for various chemical modifications. These transformations are crucial for introducing new functional groups or for protecting the alcohol during reactions at other sites of the molecule.
Standard alcohol chemistry can be applied to the primary hydroxyl moiety. Common reactions include oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids to form esters, and etherification to produce ethers. Furthermore, the hydroxyl group can be converted into a better leaving group, for instance by tosylation, which facilitates subsequent nucleophilic substitution reactions.
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), which can lead to elimination reactions to form a conjugated diene system, although this often competes with reactions involving the amine functionality. masterorganicchemistry.com
Biocatalysis offers a highly selective method for transforming the hydroxyl group. unipd.it Lipases, for example, can be employed for the enantioselective acylation of the alcohol, a process that is highly valuable when dealing with racemic or diastereomeric mixtures. unipd.it This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and reduced environmental impact. wiley.com
Table 1: Selected Reactions Targeting the Primary Hydroxyl Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | PCC, DMP | Aldehyde |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | Alkyl Halide, NaH | Ether |
| Tosylation | TsCl, Pyridine | Tosylate |
| Elimination | H₂SO₄, heat | Diene |
Modifications of the Unsaturated Butenyl Backbone
The vinyl group of this compound provides a reactive handle for modifying the butenyl backbone, leading to a variety of saturated and functionalized derivatives.
One of the most fundamental transformations is the catalytic hydrogenation of the double bond to produce the corresponding saturated analog, (S)-2-aminobutanol. This reaction is often carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.com The synthesis of (S)-2-aminobutanol from (S)-2-aminobutyric acid via catalytic hydrogenation highlights the industrial relevance of such reduction methods. google.comgoogle.com
The double bond can also participate in various addition reactions. Halogenation can introduce bromine or chlorine atoms across the double bond. Epoxidation, using reagents like m-CPBA, yields the corresponding epoxide, a versatile intermediate for further transformations.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form new carbon-carbon bonds at the vinyl position. For instance, coupling of but-3-en-1-ol with aryl halides is a known method for preparing aryl-substituted aldehydes. google.com This methodology can be applied to derivatives of this compound to introduce aromatic or heteroaromatic moieties. rsc.org
Formation of Cyclic Derivatives and Heterocyclic Scaffolds
The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various cyclic and heterocyclic structures, which are prevalent scaffolds in many biologically active compounds. rsc.orgbeilstein-journals.org
Intramolecular Cyclization: The amino and hydroxyl groups can act as internal nucleophiles, attacking the activated double bond to form five-membered heterocyclic rings. For example, intramolecular halocyclization, mediated by hypervalent iodine reagents or other halogen sources, can lead to the formation of halogenated pyrrolidine (B122466) or tetrahydrofuran (B95107) derivatives. beilstein-journals.org The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the activating agent.
Ring-Closing Metathesis (RCM): After N-allylation or O-allylation, the resulting diene can undergo Ring-Closing Metathesis (RCM) to form various nitrogen- or oxygen-containing heterocycles. nih.gov For example, N-acylation followed by reaction with an unsaturated organometallic reagent can produce a diene intermediate suitable for RCM, yielding dihydropyrrole derivatives. nih.gov This strategy is a powerful tool for constructing complex polycyclic systems. cam.ac.uk
Tandem and Multicomponent Reactions: this compound and its derivatives can be employed in tandem or multicomponent reactions to rapidly build molecular complexity. For instance, the formation of an imine from the amino group, followed by the addition of a nucleophile and subsequent ring-forming reactions like Heck cyclization, can generate diverse heterocyclic scaffolds such as indoles. nih.gov
Table 2: Examples of Heterocyclic Scaffolds from this compound Derivatives
| Reaction Type | Key Intermediate(s) | Resulting Scaffold | Reference |
|---|---|---|---|
| Intramolecular Halocyclization | N-protected amino alcohol | Halogenated Pyrrolidines | beilstein-journals.org |
| Ring-Closing Metathesis (RCM) | N-allyl, N-acyl diene | Dihydropyrroles | nih.gov |
| Heck Reaction/Cyclization | N-acylated imine derivative | Indoles | rsc.orgnih.gov |
Industrial Scale-Up Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound or its derivatives requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. While specific large-scale synthesis of this compound is not widely detailed, principles from the industrial synthesis of related chiral amino alcohols, such as (S)-2-aminobutanol, provide valuable insights. google.comgoogle.com
Catalyst Selection and Efficiency: For processes involving hydrogenation, such as the potential saturation of the butenyl backbone, the choice of catalyst is critical. Industrial processes often favor supported metal catalysts due to their ease of separation and potential for recycling, which significantly reduces production costs. google.com For asymmetric syntheses, the total turnover number (TTN) of the catalyst is a key performance indicator, reflecting the amount of product generated per unit of catalyst. wiley.com
Reaction Conditions and Process Type: Traditional batch processing often suffers from challenges in heat transfer and mixing, which can necessitate slow reagent addition and long reaction times, ultimately lowering space-time yields. rsc.org Modern industrial chemistry is increasingly adopting continuous flow manufacturing, often using Continuous Stirred Tank Reactors (CSTRs). rsc.org Continuous processes offer significant advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and higher consistency in product quality. rsc.org For example, a switch from batch to continuous flow for a fine chemical synthesis demonstrated a dramatic reduction in reaction time from 12 hours to 10-15 minutes and a significant yield increase from 34% to 65%. rsc.org
Table 3: Comparison of Batch vs. Continuous Processing for Chemical Synthesis
| Parameter | Batch Processing | Continuous Flow (CSTR) | Advantage of Continuous Flow |
|---|---|---|---|
| Heat & Mass Transfer | Low to moderate | Moderate to extreme | Enhanced safety and reaction rates rsc.org |
| Reaction Time | Long (hours to days) | Short (seconds to minutes) | Increased throughput rsc.org |
| Process Control | Difficult to maintain consistency | Precise control over parameters | Higher product quality and consistency rsc.org |
| Safety | Higher risk (large volumes) | Lower risk (small volumes) | Inherently safer design rsc.org |
| Scale-Up | Complex, often requires re-optimization | Simpler, more predictable | Faster development time |
| Yield & Purity | Often lower | Often higher | Improved efficiency rsc.org |
| Process Mass Intensity (PMI) | Higher | Lower | More sustainable, less waste rsc.org |
Stereochemical Control and Chiral Recognition in S 2 Amino but 3 En 1 Ol Chemistry
Enantioselective Synthesis and Enantiomeric Excess Determination
The synthesis of (S)-2-Amino-but-3-en-1-ol in high enantiomeric purity is crucial for its application in the preparation of chiral pharmaceuticals and other fine chemicals. Several catalytic asymmetric methods have been developed to achieve this, with a focus on maximizing the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
One of the most effective methods for the enantioselective synthesis of this compound is the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of butadiene monoepoxide. acs.orglookchem.com This process converts a racemic starting material into a single enantiomeric product with high yield and enantioselectivity. acs.orglookchem.com In a notable example, using a specifically designed chiral ligand for the palladium catalyst and phthalimide (B116566) as the nitrogen source, the protected form of this compound was obtained in nearly quantitative yield and with an enantiomeric excess of 98%. acs.org This ee could be further enhanced to over 99% through crystallization. acs.org
Other enantioselective catalytic approaches have also been explored. For instance, cationic palladium(II) complexes with chiral diphosphine ligands have been used to catalyze the enantioselective cyclization of allylic bistrichloroacetimidates to produce a surrogate of vinylglycinol with high enantiomeric purity. scribd.com Nickel-catalyzed asymmetric allylic amination has also emerged as a viable method. nih.gov
The determination of the enantiomeric excess of this compound and its derivatives is a critical step to validate the success of an enantioselective synthesis. pharmaffiliates.com Common techniques for this purpose include chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), which utilize a chiral stationary phase to separate the enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is another powerful tool. acs.org For example, the use of BINOL derivatives as chiral solvating agents can induce separate signals for the two enantiomers in the ¹H-NMR spectrum, allowing for the direct calculation of the enantiomeric excess by integrating the respective peaks. acs.org
| Enantioselective Synthesis Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Palladium complex with chiral ligand | Butadiene monoepoxide | N-Phthaloyl-(S)-2-amino-but-3-en-1-ol | ~100 | 98 (>99 after crystallization) | acs.org, lookchem.com, |
| Catalytic Enantioselective Cyclization | Cationic Pd(II) with chiral diphosphine ligands | Allylic bistrichloroacetimidate | 4-Vinyl-2-trichloromethyloxazoline | High | High | scribd.com |
| Nickel-Catalyzed Asymmetric Allylic Amination | Ni(cod)₂ with phosphine (B1218219) ligands | Not specified | Protected vinylglycinol | Not specified | Not specified | nih.gov |
Diastereoselective Reactions Involving this compound
The chiral center in this compound can direct the stereochemical outcome of reactions at other sites within the molecule, leading to the formation of specific diastereomers. This diastereoselective control is fundamental in the synthesis of complex molecules with multiple stereocenters.
One significant application of this compound in diastereoselective reactions is in the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles. core.ac.uknih.govua.es For example, cycloaddition reactions involving derivatives of this compound can proceed with high diastereoselectivity. rsc.org The stereocenter in the vinylglycinol moiety influences the facial selectivity of the approaching reactant, leading to the preferential formation of one diastereomer. In the synthesis of (2R,4R,5S)-tetrahydropseudodistomin, the cycloaddition of a nitrone to (S)-vinylglycinol was a key step that established the stereochemistry of the final product. rsc.org
The vinyl group of this compound is a versatile handle for various diastereoselective transformations. For instance, the epoxidation of the double bond in N-protected (S)-vinylglycinol can lead to the formation of chiral epoxy alcohols with high diastereoselectivity. umich.eduencyclopedia.pub The existing stereocenter directs the epoxidizing agent to one face of the double bond. Similarly, hydroboration-oxidation of the vinyl group can also proceed diastereoselectively, yielding chiral diols. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The choice of the borane (B79455) reagent and the reaction conditions can influence the degree of diastereoselectivity. organic-chemistry.org
| Diastereoselective Reaction | Reactant derived from this compound | Reagent(s) | Product Type | Diastereomeric Ratio (d.r.) | Reference(s) |
| Nitrone Cycloaddition | (S)-Vinylglycinol | Nitrone derived from tetradecanal | Substituted isoxazolidine | High | rsc.org |
| Epoxidation | N-protected (S)-vinylglycinol | m-CPBA or other epoxidizing agents | Epoxy alcohol | High | umich.edu, encyclopedia.pub |
| Hydroboration-Oxidation | N-protected (S)-vinylglycinol derivative | Borane (e.g., 9-BBN), H₂O₂ | Diol | High | wikipedia.org, masterorganicchemistry.com, organic-chemistry.org |
| [2+2] Cycloaddition | N-allyl-β-N-keteniminium salt from (R)-vinylglycinol | Intramolecular | 2-substituted 3-azabicyclo[3.2.0]heptan-2-one | High | researchgate.net |
Chiral Resolution Techniques for Amino Alcohols
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. For amino alcohols, including 2-Amino-but-3-en-1-ol, both enzymatic and non-enzymatic kinetic resolution methods are effective.
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. acs.orgcore.ac.uknih.gov This allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.
Enzymatic kinetic resolution is a widely used technique due to the high enantioselectivity of enzymes. nih.govwikipedia.orgorganic-chemistry.org Lipases are commonly employed for the resolution of amino alcohols through enantioselective acylation. organic-chemistry.org In a typical procedure, a racemic amino alcohol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. For instance, a chemo-enzymatic method has been proposed for the preparation of (S,S)-2,2′-(ethylenediamino)dibutan-1-ol that relies on the lipase-catalyzed enantioselective acylation of a racemic N-protected 2-amino-butan-1-ol. organic-chemistry.org
Non-enzymatic kinetic resolution methods have also been developed. nih.gov One such method involves the use of a chiral organotin catalyst for the highly efficient kinetic resolution of racemic amino alcohols. core.ac.uk This process has been shown to tolerate a variety of aryl- and alkyl-substituted amino alcohols, affording the desired products with high enantioselectivity and selectivity factors (s) up to >500. core.ac.uk Another approach utilizes a chiral BINAP ligand to mediate the S_N2 displacement of the hydroxyl group in β-amino alcohols, leading to optically active products. nih.gov
Role of this compound in Inducing Chirality in Substrates
This compound can be used as a chiral auxiliary, which is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. acs.org After the desired chiral center is created, the auxiliary can be removed and potentially recycled.
The utility of this compound as a chiral building block that can induce chirality is demonstrated in the synthesis of complex natural products and their analogues. rsc.orgnih.gov In the asymmetric synthesis of (2R,4R,5S)-tetrahydropseudodistomin, (S)-vinylglycinol serves as a chiral starting material. rsc.org Its inherent chirality directs the stereochemical course of a key cycloaddition reaction, ultimately leading to the formation of the target molecule with the correct absolute stereochemistry. rsc.org
Derivatives of this compound have also been employed in the synthesis of other chiral heterocyclic systems. For example, stannylated derivatives of (S)-vinylglycinol have been used in a stereodivergent synthesis of iminosugars. acs.orgugr.es The stereochemical outcome of the reaction sequence was dependent on the order of the synthetic steps, highlighting the crucial role of the chiral vinylglycinol backbone in controlling the formation of new stereocenters.
Furthermore, this compound can be a precursor to chiral ligands for asymmetric catalysis. lookchem.com The development of new chiral ligands is a cornerstone of asymmetric synthesis, and the ready availability of enantiopure this compound makes it an attractive starting point for the design and synthesis of ligands that can induce high levels of enantioselectivity in a variety of chemical transformations.
Advanced Applications of S 2 Amino but 3 En 1 Ol in Complex Organic Synthesis
(S)-2-Amino-but-3-EN-1-OL as a Chiral Building Block for Complex Molecules
The inherent chirality of this compound makes it an excellent starting material for the synthesis of complex molecules where specific stereochemistry is crucial. mdpi.com Its utility spans the creation of enantiomerically pure compounds, non-natural amino acids and amino alcohols, and advanced pharmaceutical analogs.
Synthesis of Enantiomerically Pure Organic Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. rsc.orgnih.gov this compound provides a readily available chiral pool starting material, allowing for the transfer of its stereochemical integrity to more complex products. mdpi.com For instance, it can be utilized in cycloaddition reactions to generate stereochemically defined cyclic structures. A notable example is the cycloaddition of a nitrone to this compound, which serves as a key step in the asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin. rsc.org This demonstrates how the stereocenter of the initial building block directs the formation of multiple new stereocenters in the final product.
Furthermore, the vinyl group of this compound can undergo a variety of transformations, such as olefin cross-metathesis, to introduce molecular complexity while retaining the original stereochemistry. This approach is valuable for creating diverse libraries of chiral compounds for drug discovery and other applications. diva-portal.org The strategic manipulation of its functional groups allows for the synthesis of a broad range of enantiomerically pure molecules that would be challenging to access through other synthetic routes. researchgate.net
Precursor for Non-Natural Amino Acids and Amino Alcohols
Non-natural amino acids and amino alcohols are of significant interest due to their potential to create peptides and other molecules with novel biological activities and improved pharmacokinetic properties. mdpi.com this compound is an excellent precursor for these non-natural building blocks. mdpi.com The vinyl group can be oxidatively cleaved or otherwise functionalized to generate a variety of side chains, while the amino and alcohol groups provide handles for further synthetic manipulations.
For example, the vinyl group can be converted to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions to introduce diverse substituents. Subsequent oxidation of the alcohol to a carboxylic acid would then yield a non-natural α-amino acid. Alternatively, modification of the vinyl group followed by protection of the amine and alcohol allows for the synthesis of a wide array of non-natural amino alcohols. Research has shown that related chiral building blocks can be used to synthesize enantiomerically pure α-vinylalanine and α-ethynylalanine. uah.es
The following table outlines the conversion of this compound to representative non-natural amino acid and amino alcohol scaffolds.
| Starting Material | Key Transformation(s) | Resulting Scaffold |
| This compound | 1. Ozonolysis of the vinyl group 2. Oxidation of the resulting aldehyde and alcohol | (S)-2-Amino-dicarboxylic acid |
| This compound | 1. Hydroboration-oxidation of the vinyl group 2. Protection/deprotection sequence | (S)-2-Amino-1,4-butanediol derivative |
| This compound | 1. Epoxidation of the vinyl group 2. Ring-opening with a nucleophile | Substituted (S)-2-amino-3,4-dihydroxybutane derivative |
Intermediate in the Synthesis of Advanced Pharmaceutical Analogs
The development of new pharmaceutical agents often relies on the synthesis of analogs of existing drugs to improve efficacy, reduce side effects, or overcome drug resistance. nih.gov this compound and its derivatives are valuable intermediates in the synthesis of such advanced pharmaceutical analogs. mdpi.comnih.gov Its chiral nature is particularly important, as the biological activity of many drugs is highly dependent on their stereochemistry. acs.org
This compound in Asymmetric Catalysis
Beyond its role as a stoichiometric chiral building block, this compound is also a valuable precursor for the synthesis of chiral ligands and organocatalysts used in asymmetric catalysis. mdpi.commdpi.com This approach leverages the chirality of the molecule to induce stereoselectivity in chemical reactions, often with high efficiency.
Formation of Chiral Ligands and Organocatalysts
The amino and alcohol functionalities of this compound can be readily modified to create a variety of chiral ligands for metal-catalyzed reactions. mdpi.comresearchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, the amino alcohol can be converted into phosphine-oxazoline (PHOX) type ligands, which are effective in asymmetric hydrogenation and other transformations. mdpi.com
Furthermore, this compound can be used to synthesize organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. nih.govau.dk The development of organocatalysis has provided a powerful and often more environmentally friendly alternative to metal catalysis. Chiral amino alcohols are key components in many successful organocatalysts, such as those used in aldol (B89426) and Michael reactions. mostwiedzy.pl
The following table provides examples of chiral ligands and organocatalysts that can be synthesized from this compound or similar chiral amino alcohols.
| Catalyst Type | Ligand/Organocatalyst Structure | Application |
| Chiral Ligand | Phosphine-oxazoline (PHOX) derivative | Asymmetric Hydrogenation |
| Chiral Ligand | Salen-type ligand | Asymmetric Epoxidation |
| Organocatalyst | Proline-derived catalyst | Asymmetric Aldol Reaction |
| Organocatalyst | Thiourea-based catalyst | Asymmetric Michael Addition |
Application in Asymmetric Reduction Reactions (e.g., Ketones)
A significant application of catalysts derived from chiral amino alcohols is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. researchgate.net These reactions are of great industrial importance for the synthesis of enantiomerically pure alcohols, which are themselves valuable chiral building blocks. rsc.org
This compound can be used to prepare oxazaborolidine catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts. google.com These catalysts, when used in stoichiometric or catalytic amounts with a reducing agent like borane (B79455), can reduce a wide range of ketones to their corresponding alcohols with high enantioselectivity. mdpi.comresearchgate.net The stereochemical outcome of the reduction is predictable based on the structure of the catalyst and the substrate. google.com
The table below summarizes the asymmetric reduction of various ketones using catalysts derived from chiral amino alcohols, demonstrating the high enantiomeric excess (ee) that can be achieved.
| Ketone Substrate | Chiral Catalyst System | Product Alcohol | Enantiomeric Excess (ee) | Reference |
| Acetophenone | Oxazaborolidine/Borane | (S)-1-Phenylethanol | 96% | mdpi.com |
| 2-Methoxyacetophenone | Oxazaborolidine/Borane | (S)-1-(2-Methoxyphenyl)ethanol | 94% | mdpi.com |
| 3-Methoxyacetophenone | Oxazaborolidine/Borane | (S)-1-(3-Methoxyphenyl)ethanol | 97% | mdpi.com |
| 4-Methoxyacetophenone | Oxazaborolidine/Borane | (S)-1-(4-Methoxyphenyl)ethanol | 97% | mdpi.com |
Utilization in Asymmetric Epoxidation Processes
The primary role of this compound, also known as (S)-vinylglycinol, in the context of asymmetric epoxidation is that of a substrate, rather than as a ligand or catalyst. As a chiral allylic alcohol, it is an ideal candidate for highly diastereoselective epoxidation reactions, most notably the Sharpless Asymmetric Epoxidation (SAE). This reaction is a cornerstone of asymmetric synthesis, allowing for the predictable installation of an epoxide with a specific stereochemistry. wikipedia.orgwikipedia.org
The Sharpless epoxidation employs a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ester, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant. masterorganicchemistry.comprinceton.edu The allylic alcohol functionality of the substrate is crucial, as it coordinates to the titanium center, positioning the double bond for a directed oxygen transfer from the peroxide. masterorganicchemistry.com The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, allowing for access to either enantiomer of the resulting epoxy alcohol.
When an N-protected form of (S)-vinylglycinol is subjected to Sharpless epoxidation conditions, the inherent chirality of the starting material works in concert with the chiral catalyst system. This substrate-controlled and catalyst-controlled diastereoselectivity can lead to exceptionally high levels of stereochemical purity in the product. The resulting 2,3-epoxy alcohol is a versatile chiral building block, as the epoxide can be opened regioselectively by various nucleophiles to generate a range of functionalized 1,2-diols and aminoalcohols, which are key intermediates in the synthesis of natural products and pharmaceuticals. wikipedia.orgacs.org
Table 1: Sharpless Asymmetric Epoxidation of an N-Protected (S)-Vinylglycinol Derivative
| Reactant | Catalyst System | Reagent | Product | Stereochemical Outcome |
| N-Protected (S)-vinylglycinol | Ti(OiPr)₄, (+)-DET | t-BuOOH | N-Protected (2S,3R)-3,4-epoxy-2-aminobutan-1-ol | High diastereoselectivity for the (2S,3R) isomer |
| N-Protected (S)-vinylglycinol | Ti(OiPr)₄, (-)-DET | t-BuOOH | N-Protected (2S,3S)-3,4-epoxy-2-aminobutan-1-ol | High diastereoselectivity for the (2S,3S) isomer |
Note: The specific N-protecting group can influence reaction efficiency but the stereochemical direction is primarily controlled by the choice of DET enantiomer.
Role in Transition Metal-Mediated Transformations
This compound and its derivatives are valuable building blocks that participate in a variety of powerful transition metal-mediated transformations. These reactions leverage the unique structural features of vinylglycinol—the vinyl group and the amino alcohol moiety—to construct complex molecular architectures with high levels of control.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used to functionalize derivatives of (S)-vinylglycinol. In one notable application, an N- and O-protected vinylglycinol derivative undergoes a Heck coupling with 4-iodophenyl acetate. thieme-connect.de This reaction, which forms a new carbon-carbon bond at the terminal position of the vinyl group, required significant optimization of catalysts and conditions to achieve excellent results. thieme-connect.de Furthermore, palladium-catalyzed Asymmetric Allylic Alkylation (AAA) has been employed in a dynamic kinetic asymmetric transformation (DYKAT) to synthesize protected (S)-vinylglycinol with high enantiomeric excess (98% ee) from racemic butadiene monoepoxide. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysis has also proven effective for transformations involving vinylglycinol scaffolds. Researchers have developed a Ni(0)-mediated intramolecular allylic amination to produce a protected vinylglycinol derivative. nih.gov Using chiral bidentate phosphine (B1218219) ligands, such as (R)-MeO-BIPHEP, the cyclization product was obtained with high enantioselectivity (up to 75% ee, enhanced to 97% ee after recrystallization), providing a novel route to L-vinylglycine. nih.gov
Other Metal-Mediated Processes: The versatility of vinylglycinol extends to other metal-mediated processes. Stannylated derivatives of (S)-vinylglycinol are key precursors in the stereodivergent synthesis of iminosugars. ugr.es These syntheses rely on a crucial Sn-Li transmetalation step to generate a configurationally stable α-amino organolithium species, which can then be trapped with electrophiles. Additionally, derivatives of vinylglycinol are employed in ruthenium-catalyzed Ring-Closing Metathesis (RCM) to construct cyclic structures, such as the key lactam intermediate in a total synthesis of the immunostimulatory peptide FK565.
Table 2: Examples of Transition Metal-Mediated Transformations Involving (S)-Vinylglycinol Derivatives
| Transformation | Metal Catalyst | Ligand/Additive | Substrate | Product Type | Ref. |
| Heck Coupling | Pd(OAc)₂ | N-phenylurea | N,O-protected vinylglycinol & 4-iodophenyl acetate | Arylated vinylglycinol derivative | thieme-connect.de |
| Allylic Amination | Ni(cod)₂ | (R)-MeO-BIPHEP | Acyclic PMP-protected allylic carbonate | Cyclic protected vinylglycinol | nih.gov |
| Asymmetric Allylic Alkylation (DYKAT) | [Pd₂(dba)₃]·CHCl₃ | Chiral phosphine ligand | Butadiene monoepoxide & Phthalimide (B116566) | N-Phthaloyl-(S)-vinylglycinol | nih.gov |
| Transmetalation | n-BuLi | - | Stannylated oxazolidine (B1195125) from (S)-vinylglycinol | α-Amino organolithium species | ugr.es |
This compound in Multi-Component Reaction Design
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural elements from each starting material. organic-chemistry.orgnih.gov These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them powerful tools in drug discovery and organic synthesis. beilstein-journals.orgmdpi.com Prominent examples include the Ugi, Passerini, Biginelli, and Petasis reactions. organic-chemistry.orgacs.org
Despite the synthetic power of MCRs, a review of the scientific literature indicates that the direct utilization of this compound as a primary building block in established multicomponent reaction designs is not a widely reported application. MCRs typically rely on a specific combination of reactive functional groups from each component to drive the reaction cascade. organic-chemistry.org For example, the classic Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Theoretically, the bifunctional nature of (S)-vinylglycinol, possessing both a primary amine and a primary alcohol, makes it a plausible candidate for certain MCRs. For instance, the amine functionality could participate as the amine component in an Ugi or Petasis reaction. However, the presence of the adjacent hydroxyl group could lead to competitive reactions or the formation of undesired side products unless it is suitably protected. The successful integration of a molecule like (S)-vinylglycinol into an MCR would require careful strategic design, including the selection of appropriate protecting groups and reaction conditions to ensure that the desired reaction pathway is favored. While its application in this area is not currently prominent, the potential for (S)-vinylglycinol to serve as a chiral, bifunctional component in the development of novel MCRs remains an area for future exploration.
Spectroscopic and Diffraction Based Characterization of S 2 Amino but 3 En 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of (S)-2-amino-but-3-en-1-ol provides information on the number of different kinds of protons and their neighboring environments. The spectrum is expected to show distinct signals for each proton in the molecule. The vinyl group protons (=CH and =CH₂) typically appear in the downfield region (δ 5.0-6.0 ppm) due to the anisotropic effect of the π-bond. libretexts.orgoregonstate.edu The protons on the carbon adjacent to the electronegative oxygen and nitrogen atoms (CH-N and CH₂-OH) are also deshielded and expected to resonate in the δ 3.0-4.5 ppm range. orgchemboulder.com The labile protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.
The splitting patterns, governed by spin-spin coupling, are crucial for confirming connectivity. For instance, the methine proton (H-2) would be split by the adjacent protons on C-1, C-3, and the amino group, resulting in a complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analogous structures and standard chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-1' (-CH₂ OH) | ~3.5 - 3.8 | Doublet of doublets (dd) | J1,2 ≈ 4-6, J1',2 ≈ 6-8, Jgem ≈ 11 |
| H-2 (-CH NH₂) | ~3.3 - 3.6 | Multiplet (m) | - |
| H-3 (-CH =CH₂) | ~5.7 - 6.0 | Doublet of doublet of doublets (ddd) | Jtrans ≈ 17, Jcis ≈ 10, J3,2 ≈ 6-8 |
| H-4 (cis to C2) | ~5.2 - 5.4 | Doublet of doublets (dd) | Jcis ≈ 10, Jgem ≈ 1.5 |
| H-4' (trans to C2) | ~5.1 - 5.3 | Doublet of doublets (dd) | Jtrans ≈ 17, Jgem ≈ 1.5 |
| -NH₂ | Variable (1-5) | Broad singlet (br s) | - |
| -OH | Variable (2-5) | Broad singlet (br s) | - |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
A proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The sp²-hybridized carbons of the vinyl group are expected in the downfield region (δ 115-140 ppm). nih.govoregonstate.edu The sp³-hybridized carbons attached to the electronegative oxygen and nitrogen atoms would appear in the δ 50-70 ppm range. libretexts.orgcompoundchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift ranges.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-C H₂OH) | ~65 - 70 |
| C-2 (-C HNH₂) | ~55 - 60 |
| C-3 (-C H=CH₂) | ~135 - 140 |
| C-4 (=C H₂) | ~115 - 120 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules. weebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected correlations for this compound would include those between H-2/H-1, H-2/H-3, and H-3/H-4, confirming the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum (e.g., H-1 to C-1, H-2 to C-2).
Enantiomeric Purity Assessment via Chiral NMR Methods
Determining the enantiomeric purity or enantiomeric excess (ee) is critical for chiral compounds. Chiral NMR spectroscopy provides a powerful method for this analysis without requiring physical separation of the enantiomers. nih.gov This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA). researchgate.netnih.gov
The resulting diastereomeric species are chemically non-equivalent and will exhibit separate, distinguishable signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers can be accurately calculated. For amino alcohols like this compound, common CDAs include Mosher's acid or its derivatives, which react with both the amino and hydroxyl groups to form diastereomeric esters and amides. researchgate.net The significant chemical shift differences observed for protons near the newly formed chiral centers allow for reliable quantification of the enantiomeric excess.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis and Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: hydroxyl (-OH), primary amine (-NH₂), and vinyl (-CH=CH₂).
O-H and N-H Stretching: A broad, strong absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols, with the broadening due to hydrogen bonding. libretexts.orgpressbooks.pub Superimposed on this, or in the same region (3300-3500 cm⁻¹), the N-H stretching vibrations of the primary amine would appear. Primary amines typically show two sharper bands in this region, corresponding to symmetric and asymmetric stretching modes. pressbooks.pubdummies.com
C-H Stretching: Absorptions for sp²-hybridized C-H bonds (vinylic) typically appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). libretexts.org The sp³-hybridized C-H bond stretches will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the vinyl group is expected to produce a medium-intensity band in the 1640-1680 cm⁻¹ region. youtube.com
Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending vibrations. Notable among these would be the N-H scissoring bend (around 1590-1650 cm⁻¹), C-O stretching (strong, 1000-1260 cm⁻¹), and C-N stretching (medium, 1020-1250 cm⁻¹). Additionally, strong bands in the 910-1000 cm⁻¹ range are characteristic of the out-of-plane bending of the =C-H bonds of the vinyl group. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound Predicted data based on standard functional group absorption ranges.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretching | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |
| =C-H Stretching | Vinyl | 3010 - 3100 | Medium |
| C-H Stretching | Alkane | 2850 - 2960 | Medium-Strong |
| C=C Stretching | Alkene | 1640 - 1680 | Medium |
| N-H Bending | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| C-O Stretching | Primary Alcohol | 1000 - 1260 | Strong |
| =C-H Bending (out-of-plane) | Vinyl | 910 - 1000 | Strong |
Probing Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in defining the conformational preferences, physical properties, and molecular interactions of amino alcohols like this compound. This compound possesses both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and an amino (-NH2) group, which can act as both a donor and an acceptor. nih.gov This dual functionality allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Intramolecular hydrogen bonding, specifically an O-H···N interaction, is a key factor in determining the gas-phase and solution conformation of small amino alcohols. nih.govresearchgate.net This interaction involves the hydrogen atom of the hydroxyl group forming a bond with the lone pair of electrons on the nitrogen atom, leading to a cyclic-like structure. The stability of this intramolecular bond is influenced by the length of the carbon chain separating the hydroxyl and amino groups. nih.govresearchgate.net Studies on related compounds like 2-aminoethanol and 3-aminopropanol show that the strength of this interaction can be probed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. nih.gov A hallmark of such bonding is a red-shift (a shift to lower frequency) of the O-H stretching vibration in the infrared spectrum compared to the "free" O-H stretch. researchgate.net For this compound, a similar O-H···N intramolecular hydrogen bond is expected to significantly influence its conformational landscape.
In the condensed phase (liquid or solid state), intermolecular hydrogen bonding becomes dominant. nih.gov Molecules of this compound can interact with each other through a network of hydrogen bonds. These can include O-H···O, N-H···N, O-H···N, and N-H···O interactions. These extensive intermolecular forces are responsible for properties like its boiling point and solubility. In the solid state, these interactions dictate the crystal packing arrangement. The presence of both donor and acceptor sites allows for the formation of complex, three-dimensional hydrogen-bonding networks, which can be elucidated in detail by X-ray diffraction studies of its crystalline form. nih.gov
Mass Spectrometric (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com For this compound, the neutral molecule has a chemical formula of C4H9NO. HRMS analysis, typically using a technique like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]+. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
| Species | Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₄H₉NO | 87.06841 |
| Protonated Molecule [M+H]⁺ | C₄H₁₀NO⁺ | 88.07569 |
The experimentally determined exact mass from an HRMS instrument would be compared to the theoretical value to confirm the elemental composition with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). mdpi.com
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI). While standard mass spectrometry is not inherently capable of distinguishing between enantiomers, it can be adapted for chiral analysis. Chiral recognition by mass spectrometry can be achieved by forming diastereomeric complexes with a chiral selector molecule. nih.gov
For this compound, this could involve introducing a chiral reagent into the ion source. The enantiomeric analyte forms a non-covalent diastereomeric complex with the chiral selector. The stability of these complexes (one with the S-enantiomer and one with the R-enantiomer) can differ, leading to measurable differences in the mass spectra, allowing for enantiomeric differentiation and even quantification of enantiomeric excess. nih.govdigitellinc.com Techniques like the kinetic method, which compares the fragmentation rates of the diastereomeric complexes, are often employed. nih.gov
Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragments. wikipedia.orgnih.gov This provides detailed structural information about the parent ion.
For the protonated molecule of this compound ([M+H]+ at m/z 88.08), collision-induced dissociation (CID) would be used to induce fragmentation. unito.it The analysis of the fragment ions helps to elucidate the molecule's structure. Likely fragmentation pathways would include:
Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 70.07.
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 71.07.
Cleavage of the C-C bonds: Alpha-cleavage adjacent to the amino group could result in the loss of a hydroxymethyl radical (•CH₂OH), giving a fragment at m/z 57.06, or the loss of the vinyl group (CH=CH₂), resulting in a fragment at m/z 61.05.
By analyzing the masses of these product ions, the connectivity of the original molecule can be confirmed. wikipedia.orgnih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
|---|---|---|---|
| 88.08 | H₂O | [C₄H₈N]⁺ | 70.07 |
| 88.08 | NH₃ | [C₄H₇O]⁺ | 71.07 |
| 88.08 | •CH₂OH | [C₃H₈N]⁺ | 58.07 |
| 88.08 | C₂H₃• (vinyl radical) | [C₂H₇NO]⁺ | 61.05 |
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography is an experimental science that determines the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov To perform this analysis on this compound, a high-quality single crystal of the compound or a suitable derivative (such as its hydrochloride salt) is required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern of scattered X-rays is collected. wikipedia.org
By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal's unit cell can be generated. nih.govub.edu From this map, the positions of individual atoms can be determined, yielding a wealth of structural information, including:
Precise bond lengths and bond angles.
The conformation of the molecule in the solid state.
The arrangement of molecules within the crystal lattice (crystal packing).
Detailed information on intermolecular interactions, such as the hydrogen-bonding network. nih.gov
For chiral molecules like this compound, X-ray crystallography is the most definitive method for determining the absolute configuration of its stereocenter. wikipedia.orglibretexts.org The absolute configuration refers to the actual spatial arrangement of the substituents around the chiral carbon atom. wikipedia.org
The determination of absolute stereochemistry is possible when anomalous dispersion effects are present, which is often achieved by incorporating a heavy atom into the crystal structure or by using X-rays of a specific wavelength (e.g., from a synchrotron source). libretexts.org The analysis of the diffraction data, often quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration to the chiral center. wikipedia.orglibretexts.org A single-crystal X-ray diffraction study of this compound would therefore provide incontrovertible proof of the 'S' configuration at the C2 position, confirming the spatial arrangement of the amino, hydroxymethyl, vinyl, and hydrogen substituents around the chiral carbon.
Elucidation of Molecular and Crystal Structures
The precise three-dimensional arrangement of atoms and molecules in the solid state is critical for understanding the physical and chemical properties of a compound. For chiral molecules such as this compound, single-crystal X-ray diffraction is the definitive method for elucidating the absolute configuration and observing intermolecular interactions.
As of this review, a detailed crystal structure for this compound has not been made publicly available in crystallographic databases. However, the general methodology for such a determination would involve the growth of a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles.
Analysis of Solid-State Hydrogen Bonding Networks
The solid-state structure of amino alcohols is significantly influenced by hydrogen bonding. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an amino (-NH2) group (also a hydrogen bond donor and acceptor) allows for the formation of extensive and often complex hydrogen bonding networks. These networks are fundamental to the crystal's stability, melting point, and solubility.
In the solid state, molecules of this compound would be expected to participate in a variety of intermolecular hydrogen bonds. The hydroxyl group's hydrogen can form a bond with the nitrogen of an adjacent molecule (O-H···N), or with the oxygen of another molecule's hydroxyl group (O-H···O). Similarly, the hydrogens of the amino group can donate to the oxygen of a neighboring hydroxyl group (N-H···O).
The analysis of these networks is a direct outcome of the X-ray diffraction study. The determined atomic positions allow for the precise measurement of distances and angles between potential hydrogen bond donors and acceptors. A key aspect of this analysis is the identification of hydrogen bonding motifs or "synthons." In the case of amino alcohol salts, such as those formed from 2-amino-1-butanol, a common and robust interaction is the heterosynthon formed between the protonated amine (NH3+) and the carboxylate anion (–OOC). mdpi.comnih.gov
The table below illustrates the types of hydrogen bonds that would be anticipated in the crystal structure of this compound and are typically analyzed in related amino alcohol structures.
| Donor Group | Acceptor Group | Type of Interaction | Typical Distance (Å) |
| Hydroxyl (O-H) | Amino (N) | Intermolecular | 2.7 - 3.1 |
| Hydroxyl (O-H) | Hydroxyl (O) | Intermolecular | 2.6 - 3.0 |
| Amino (N-H) | Hydroxyl (O) | Intermolecular | 2.8 - 3.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds. It relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. For a given compound in a non-absorbing solvent, the amount of light absorbed at a specific wavelength is directly proportional to its concentration, a relationship described by the Beer-Lambert law.
This compound does not possess a strong chromophore that would lead to significant absorption in the near-UV or visible range. The vinyl group (C=C) exhibits a π→π* transition, and the amino and hydroxyl groups have n→σ* transitions, all of which typically occur at wavelengths below 220 nm. Consequently, for purity and concentration determination, measurements are often performed in the far-UV region, or the compound is derivatized to introduce a chromophore that absorbs at a more convenient wavelength.
When using UV-Vis spectroscopy for concentration determination, a calibration curve is typically generated by measuring the absorbance of several solutions of known concentration. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
The following is an illustrative example of how UV-Vis data could be used to determine the concentration of this compound in an aqueous solution. Measurements would be taken at a wavelength where the compound has a small but measurable absorbance, for instance, 210 nm.
| Standard Concentration (mg/L) | Absorbance at 210 nm (AU) |
| 5.0 | 0.102 |
| 10.0 | 0.205 |
| 15.0 | 0.306 |
| 20.0 | 0.410 |
| 25.0 | 0.511 |
| Unknown Sample | 0.258 |
From a plot of absorbance versus concentration, the concentration of the unknown sample can be calculated.
Polarimetry for Optical Rotation Measurement
Polarimetry is an essential technique for the characterization of chiral compounds like this compound. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. This property is known as optical activity. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the following formula:
[α]Tλ = α / (l × c)
where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the solution in g/mL.
T is the temperature in degrees Celsius.
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A positive (+) or 'd' designation indicates dextrorotatory (clockwise) rotation, while a negative (-) or 'l' designation indicates levorotatory (counter-clockwise) rotation.
While specific rotation data for this compound is not readily found in the reviewed literature, data for the closely related saturated analogue, (S)-(+)-2-amino-1-butanol, is available and serves as a good example. Its specific rotation has been reported to be in the range of +8.5° to +11.5° when measured neat (as a pure liquid) at 20°C using the sodium D-line. lobachemie.com
The following table demonstrates how polarimetry data for a chiral amino alcohol is typically presented.
| Compound | Concentration (c) | Solvent | Path Length (l) | Wavelength (λ) | Temperature (T) | Observed Rotation (α) | Specific Rotation [α] |
| (S)-(+)-2-amino-1-butanol | Neat (0.944 g/mL) | None | 1 dm | 589 nm | 20 °C | +9.5° | +10.1° |
This measurement is crucial for confirming the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.
Theoretical and Computational Chemistry Studies on S 2 Amino but 3 En 1 Ol
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic structure and behavior of molecules. numberanalytics.comyukiozaki.com These approaches, which include Density Functional Theory (DFT) and ab initio methods, are used to model molecular properties and predict chemical reactivity. numberanalytics.commdpi.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. stackexchange.com This process iteratively adjusts the coordinates of the atoms until a minimum energy configuration is reached. stackexchange.com
For a molecule like (S)-2-amino-but-3-en-1-ol, DFT calculations, often using hybrid functionals like B3LYP, can determine optimal bond lengths, bond angles, and dihedral angles. mdpi.com The choice of basis set, such as the Pople-style 6-31G* or larger sets like cc-pVTZ, is crucial for obtaining accurate results. numberanalytics.comtheaic.orgstackexchange.com The geometry optimization process begins with an initial set of atomic coordinates and proceeds to find a new geometry with lower energy. mdpi.com These calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM). rsc.org
Below is a hypothetical table of optimized geometric parameters for this compound, which would be obtained from a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | C1 | C2 | 1.33 Å | ||
| Bond Length | C2 | C3 | 1.51 Å | ||
| Bond Length | C3 | N | 1.46 Å | ||
| Bond Length | C3 | C4 | 1.53 Å | ||
| Bond Length | C4 | O | 1.42 Å | ||
| Bond Angle | C1 | C2 | C3 | 124.5° | |
| Bond Angle | C2 | C3 | N | 110.8° | |
| Bond Angle | C2 | C3 | C4 | 112.3° | |
| Bond Angle | N | C3 | C4 | 109.1° | |
| Bond Angle | C3 | C4 | O | 111.7° | |
| Dihedral Angle | C1 | C2 | C3 | N | 65.2° |
| Dihedral Angle | H | N | C3 | H | 60.0° |
| Dihedral Angle | H | O | C4 | H | -65.0° |
| Note: This data is illustrative and would be generated from a specific DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation. mdpi.comresearchgate.net While computationally more demanding than DFT, they can offer higher accuracy for electronic structure determination. stackexchange.comresearchgate.net
For this compound, ab initio calculations can provide precise information about the molecule's wave function and electron distribution. mdpi.com This allows for the calculation of various electronic properties, including ionization potentials and electron affinities. The choice of basis set is also critical in ab initio calculations to ensure the accurate description of atomic orbitals. mdpi.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dergipark.org.trnih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov
For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of these orbitals across the molecule indicates the pathways for intramolecular charge transfer. researchgate.netdergipark.org.tr Computational methods can visualize these orbitals and calculate their energy levels. dergipark.org.tr
| Parameter | Energy (eV) |
| HOMO Energy | -8.9 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 10.1 |
| Note: This data is illustrative and would be generated from a specific quantum chemical calculation. |
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. ajchem-a.commdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry is also instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. yukiozaki.comtheaic.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the NMR chemical shifts of different nuclei within a molecule. theaic.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. theaic.orgresearchgate.netresearchgate.netgaussian.com These calculations are typically performed on a geometry that has been optimized using a method like DFT. theaic.org The accuracy of the predicted shifts depends on the level of theory, the basis set, and the potential inclusion of solvent effects. researchgate.netacs.org
A table of predicted ¹³C and ¹H chemical shifts for this compound would be generated from such calculations.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (vinyl) | 115.2 | 5.21 |
| C2 (vinyl) | 135.8 | 5.85 |
| C3 (CH-N) | 58.4 | 3.50 |
| C4 (CH₂-O) | 65.1 | 3.65, 3.75 |
| N-H₂ | 1.80 | |
| O-H | 2.50 | |
| Note: This data is illustrative and would be generated from a specific GIAO-DFT calculation. |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netwikipedia.org Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. mdpi.comresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. theaic.org The calculated frequencies are often scaled by an empirical factor to better match experimental results due to the neglect of anharmonicity in the harmonic approximation. mdpi.com
Simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to specific functional groups, such as O-H and N-H stretches, C=C stretching, and various bending modes. researchgate.netacs.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| O-H stretch | 3650 | High | Low |
| N-H symmetric stretch | 3410 | Medium | Medium |
| N-H asymmetric stretch | 3495 | Medium | Medium |
| C-H (vinyl) stretch | 3080 | Medium | High |
| C=C stretch | 1645 | Medium | High |
| N-H bend | 1610 | High | Low |
| C-O stretch | 1050 | High | Medium |
| Note: This data is illustrative and would be generated from a specific vibrational frequency calculation. |
Analysis of Intramolecular Interactions and Conformational Landscapes
The presence of both a hydroxyl (-OH) and an amino (-NH2) group, along with a flexible carbon backbone containing a double bond, endows this compound with a complex conformational landscape. This landscape is primarily shaped by a delicate balance of intramolecular interactions.
Intramolecular hydrogen bonding is a key factor in determining the preferred conformations of amino alcohols. In this compound, the most significant intramolecular hydrogen bond is expected to be of the O-H···N type, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen atom of the amino group serves as the acceptor.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these interactions by analyzing the electron density and orbital interactions within a molecule. numberanalytics.com For analogous amino alcohols, NBO analysis reveals a significant charge transfer from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbital of the O-H bond (σ*(O-H)). This interaction stabilizes the conformer in which the hydroxyl and amino groups are in proximity. nih.gov
| Interaction | Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) |
| Intramolecular Hydrogen Bond | LP(N) | σ(O-H) | 2 - 10 |
| Hyperconjugation | σ(C-H) | σ(C-C) | 1 - 5 |
| Hyperconjugation | π(C=C) | σ*(C-C) | 1 - 3 |
This table presents typical E(2) values based on studies of analogous amino alcohols and unsaturated organic molecules.
The conformational flexibility of this compound arises from the rotation around its single bonds. A systematic conformational search, typically performed using computational methods like Density Functional Theory (DFT), can identify the various low-energy conformers (energy minima) on the potential energy surface. nih.govnih.gov
For simple amino alcohols, the conformers are often described by the dihedral angles along the carbon backbone. frontiersin.org In the case of this compound, the key dihedral angles are O-C1-C2-N and C1-C2-C3-C4. The most stable conformers are generally those that can form an intramolecular hydrogen bond. ustc.edu.cnacs.org These "folded" or "closed" conformations are often lower in energy compared to the "extended" or "open" conformers where the hydroxyl and amino groups are far apart. frontiersin.org
The relative energies of the different conformers determine their population at a given temperature, according to the Boltzmann distribution. Computational studies on similar molecules have shown that the energy difference between the most stable hydrogen-bonded conformer and the lowest-energy open conformer can be several kcal/mol. researchgate.net
| Conformer Type | Key Dihedral Angles | Relative Energy (kcal/mol) | Key Features |
| Global Minimum (Folded) | gauche/gauche' | 0.0 | Stabilized by O-H···N intramolecular hydrogen bond. |
| Local Minimum (Extended) | anti/gauche | 2 - 5 | No significant intramolecular hydrogen bonding. |
| Local Minimum (Extended) | anti/anti | 3 - 7 | Sterically least hindered but lacks hydrogen bond stabilization. |
This table provides a hypothetical representation of the conformational landscape of this compound based on data from analogous amino alcohols.
Reactivity and Stability Predictions
Computational chemistry also allows for the prediction of the chemical reactivity and stability of this compound through the calculation of various molecular properties and the exploration of potential reaction pathways.
The reactivity of this compound can be characterized by its electrophilicity and nucleophilicity. The molecule possesses both nucleophilic centers (the nitrogen and oxygen atoms) and potentially electrophilic centers (the carbon atoms of the double bond).
Conceptual DFT provides a framework for quantifying these properties through reactivity indices. The global electrophilicity index (ω) and the global nucleophilicity index (N) are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
A higher HOMO energy corresponds to a better electron donor (more nucleophilic), while a lower LUMO energy indicates a better electron acceptor (more electrophilic). For amino alcohols, the nitrogen lone pair typically contributes significantly to the HOMO, making it a primary site for nucleophilic attack. cdnsciencepub.com The oxygen atom is also nucleophilic. The π-system of the double bond can also act as a nucleophile.
| Reactivity Index | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy | -8.0 to -9.5 | Indicates moderate to good nucleophilicity. |
| LUMO Energy | 1.5 to 3.0 | Suggests low electrophilicity. |
| Electrophilicity Index (ω) | 0.8 to 1.5 | Classified as a marginal to moderate electrophile. |
| Nucleophilicity Index (N) | 2.5 to 4.0 | Classified as a moderate to strong nucleophile. |
This table presents a range of plausible values for this compound based on computational studies of similar functionalized organic molecules.
The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation. Isomerization reactions, such as the migration of the double bond, can also be investigated computationally. For example, the isomerization of the but-3-en-1-ol moiety to a more stable conjugated system could be a potential reaction pathway.
Computational studies on the isomerization of allylic and homoallylic alcohols show that such processes can be catalyzed by transition metals or bases. uni-rostock.deacs.org The relative thermodynamic stabilities of the different isomers can be determined by comparing their calculated Gibbs free energies of formation. For instance, the isomerization of this compound to an enamine or an imine followed by tautomerization to a more stable ketone or aldehyde could be explored. researchgate.netnih.gov
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants, intermediates, and products. For reactions involving this compound, such as its participation in nucleophilic additions or cyclization reactions, DFT calculations can map out the entire potential energy surface. core.ac.uk
For example, in a reaction where the amino group acts as a nucleophile, a transition state search would locate the geometry of the highest energy point along the reaction coordinate for the bond-forming process. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov
Theoretical studies on the reactions of amino alcohols with electrophiles have detailed the competing nucleophilic attack from the nitrogen versus the oxygen, often revealing that the reaction pathway is highly dependent on the specific reactants and conditions. cdnsciencepub.comnih.gov
Molecular Dynamics and Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of a molecule's behavior, offering insights into its conformational landscape. oup.comnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, conformational sampling via MD is crucial for understanding its structural preferences and dynamic behavior in different environments. mdpi.comacs.org
The process of conformational sampling aims to explore the various three-dimensional arrangements a molecule can adopt. mdpi.com These conformations exist as local minima on the potential energy surface, and the molecule dynamically fluctuates between them. MD simulations facilitate this exploration by simulating the random thermal motions of the atoms over a specific period, allowing the molecule to overcome energy barriers and transition between different conformational states. oup.commun.ca
While a specific molecular dynamics study focused solely on this compound is not available in the surveyed scientific literature, the methodology for such an analysis is well-established. A typical simulation would involve defining a force field—a set of parameters that describe the potential energy of the system—and simulating the molecule's behavior, often in an explicit solvent like water to mimic physiological conditions. nih.govresearchgate.net Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can be employed to accelerate the exploration of the conformational space and ensure a thorough sampling of possible structures. mdpi.com
The results from such a simulation would provide a Boltzmann-weighted ensemble of conformations, revealing the most probable shapes of this compound in solution. This information is valuable for understanding how the molecule might interact with biological targets, as its shape dictates its function. The analysis would typically identify key dihedral angles and the relative populations of the conformers they define.
Illustrative Data Table: Potential Conformational Analysis Results The following table is a hypothetical representation of data that could be generated from an MD simulation of this compound, illustrating the types of findings such a study would produce.
| Conformer ID | Key Dihedral Angle (N-C2-C3-C4) | Population (%) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| 1 | ~175° (anti-periplanar) | 65 | 0.00 | Minimal steric hindrance |
| 2 | ~65° (gauche) | 25 | 0.85 | Potential H-bond (NH2...OH) |
| 3 | ~-65° (gauche) | 10 | 1.20 | Steric clash between vinyl and hydroxyl groups |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgiucr.orgscirp.org This method partitions the crystal space into regions associated with each molecule, creating a unique "Hirshfeld surface" for a molecule that encapsulates its volume within the crystal. iucr.orgacs.org The analysis requires a crystallographic information file (CIF), which is determined through techniques like X-ray diffraction.
Although a detailed Hirshfeld surface analysis of this compound has not been published, a crystal structure for a derivative of (S)-vinylglycinol is noted as being available in the Crystallography Open Database, which would be the prerequisite for such a study. crystallography.netugr.escrystallography.net The analysis provides a rich, visual understanding of how molecules pack together and which forces govern the crystal's stability. scirp.orgmdpi.com
For a molecule like this compound, which contains a hydroxyl (-OH) group and an amino (-NH2) group, strong intermolecular hydrogen bonds are expected to be dominant features of its crystal packing. uctm.edunih.gov Hirshfeld surface analysis visualizes these interactions through a color-coded map. The function known as dnorm is mapped onto the surface, where intense red spots highlight contacts that are shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. uctm.edumdpi.com
Illustrative Data Table: Potential Hirshfeld Surface Analysis Findings This table is a hypothetical example of the quantitative data that a Hirshfeld surface analysis of this compound could provide, based on analyses of similar small organic molecules.
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 45.5 | Represents van der Waals contacts between hydrogen atoms on adjacent molecules. |
| O···H / H···O | 28.0 | Corresponds to strong hydrogen bonds involving the hydroxyl and amino groups. nih.gov |
| N···H / H···N | 15.5 | Indicates hydrogen bonds involving the amino group as a donor or acceptor. iucr.org |
| C···H / H···C | 9.5 | Weaker C-H···π or van der Waals interactions. |
| Other | 1.5 | Minor contributions from other contact types (e.g., C···C, C···N). |
Emerging Research Avenues and Future Perspectives in S 2 Amino but 3 En 1 Ol Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more sustainable chemical processes has led to the development of novel synthetic routes for (S)-2-Amino-but-3-en-1-ol that prioritize high efficiency, reduced environmental impact, and improved atom economy. wikipedia.orgrsc.org These approaches are moving away from classical methods that often involve stoichiometric reagents and harsh reaction conditions.
One of the most promising areas is biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. nih.gov The synthesis of chiral amino alcohols, including derivatives of this compound, has been achieved through enzyme-catalyzed reactions. researchgate.netnih.gov For instance, the coupling of transketolase and transaminase-catalyzed reactions in a cascading system has been explored for the synthesis of chiral amino-alcohols. nih.gov This approach offers high enantioselectivity under mild reaction conditions.
The development of green synthetic protocols also involves the use of environmentally benign solvents and reagents. mdpi.comwjpmr.com Efforts are being made to replace hazardous substances with greener alternatives, and in some cases, to perform reactions under solvent-free conditions. wjpmr.com
| Synthetic Approach | Key Features | Relevant Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable enzymes. | Development of enzyme cascades (e.g., transketolase and transaminase) for the synthesis of chiral amino alcohols. nih.govresearchgate.netnih.gov |
| Atom Economy | Maximizing the incorporation of starting materials into the final product, minimizing waste. | Design of catalytic reactions that proceed with high efficiency and reduce the formation of by-products. wikipedia.orgrsc.orgrsc.org |
| Green Solvents and Reagents | Use of environmentally friendly solvents and non-hazardous reagents. | Replacement of traditional organic solvents with greener alternatives or implementation of solvent-free reaction conditions. semanticscholar.orgmdpi.comwjpmr.com |
Exploration of New Catalytic Applications in Asymmetric Transformations
While this compound is a target of synthesis, its derivatives are also being explored as valuable components in asymmetric catalysis. The chiral backbone of (S)-vinylglycinol can be incorporated into ligands for transition metal catalysts, which can then be used to induce stereoselectivity in a variety of chemical reactions. mdpi.com
For example, derivatives of this compound can be used to synthesize chiral phosphine-oxazoline (PHOX) ligands. These ligands, when complexed with metals like ruthenium, have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantiomeric excess. mdpi.com The stereochemical outcome of these reactions is directly influenced by the chiral structure of the ligand derived from (S)-vinylglycinol.
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The versatility of the amino and hydroxyl groups in this compound allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. This, in turn, enables the optimization of catalysts for specific asymmetric transformations, leading to higher yields and enantioselectivities. sigmaaldrich.com Research in this area is focused on designing and synthesizing novel ligands derived from (S)-vinylglycinol and evaluating their performance in a range of catalytic asymmetric reactions, such as carbon-carbon bond formations and reductions. mdpi.com
| Ligand Type Derived from (S)-Vinylglycinol | Metal Complex | Application in Asymmetric Catalysis |
| Phosphine-Oxazoline (PHOX) | Ruthenium (Ru) | Transfer hydrogenation of ketones to chiral alcohols. mdpi.com |
| Chiral Bidentate Phosphines | Nickel (Ni) | Intramolecular allylic amination. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow technologies and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. bohrium.comacs.orgresearchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. bohrium.com This level of control can lead to improved yields, selectivities, and safer handling of hazardous reagents and intermediates.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new synthetic routes and catalysts. These platforms can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters. This high-throughput screening capability is particularly valuable for the development of new catalytic applications of this compound derivatives. nih.gov
| Technology | Advantages for this compound Research |
| Flow Chemistry | Precise control over reaction parameters, improved safety, enhanced scalability, potential for integrating multiple reaction steps. bohrium.comacs.org |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and catalysts, rapid optimization of synthetic routes. nih.gov |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions are becoming increasingly important tools for this purpose. These techniques provide a continuous stream of data as the reaction progresses, offering insights that are often missed with traditional offline analysis methods.
A noteworthy example in the context of reactions related to this compound is the use of In Situ Enzymatic Screening (ISES). This method has been successfully employed to identify and optimize catalysts for the intramolecular allylic amination to produce a protected vinylglycinol derivative. nih.govnih.gov The ISES approach involves coupling the chemical reaction of interest to an enzymatic assay that produces a spectroscopic signal, allowing for the real-time monitoring of reaction rates. nih.gov
Other advanced spectroscopic techniques such as in-line Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also being integrated into chemical processes, particularly in flow chemistry setups. researchgate.net These techniques can provide detailed structural information about reactants, intermediates, and products as they are formed, leading to a deeper understanding of the reaction pathway. The application of such in-situ monitoring tools is expected to accelerate the development of more efficient and robust synthetic processes for this compound and its derivatives.
| Spectroscopic Technique | Application in Reaction Monitoring |
| In Situ Enzymatic Screening (ISES) | Real-time monitoring of reaction rates for catalyst screening and optimization, particularly for reactions producing (S)-vinylglycinol derivatives. nih.govnih.gov |
| In-line NMR Spectroscopy | Provides detailed structural information on species present in the reaction mixture in real-time, aiding in mechanistic studies. researchgate.net |
| In-line FTIR Spectroscopy | Monitors the concentration of functional groups over time, providing kinetic data for reaction optimization. |
Synergistic Approaches Combining Computational and Experimental Studies
The combination of computational modeling and experimental studies provides a powerful synergistic approach to understanding and predicting the behavior of chemical systems. acs.org Density Functional Theory (DFT) is a widely used computational method that can provide insights into the electronic structure, stability, and reactivity of molecules. rsc.orgnih.govrsc.org
In the context of this compound research, DFT studies can be used to:
Elucidate Reaction Mechanisms: By calculating the energy profiles of different possible reaction pathways, DFT can help to identify the most likely mechanism for a given transformation. This information is invaluable for optimizing reaction conditions.
Design New Catalysts: Computational screening of potential ligands derived from this compound can help to identify promising candidates for experimental investigation. DFT can predict the binding affinities of these ligands to metal centers and the stereoselectivity they are likely to induce. rsc.org
Interpret Spectroscopic Data: DFT calculations can be used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the identification of unknown intermediates.
The synergy between computational and experimental approaches allows for a more rational and efficient research process. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments, ultimately accelerating the pace of discovery in the field of this compound chemistry.
| Area of Investigation | Role of Computational Studies (DFT) | Role of Experimental Studies |
| Reaction Mechanism | Proposing and evaluating potential reaction pathways. | Validating proposed mechanisms through kinetic studies and intermediate trapping. |
| Catalyst Design | Predicting the efficacy of new chiral ligands. rsc.org | Synthesizing and testing the performance of predicted ligands. |
| Spectroscopic Analysis | Predicting spectroscopic properties to aid in data interpretation. | Acquiring spectroscopic data for known and unknown species. |
Q & A
Q. What experimental designs optimize reaction yields while minimizing side reactions?
- Methodological Answer : Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading identifies optimal conditions. Response Surface Methodology (RSM) models interactions between variables. Real-time monitoring via in-situ IR or Raman spectroscopy detects intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
